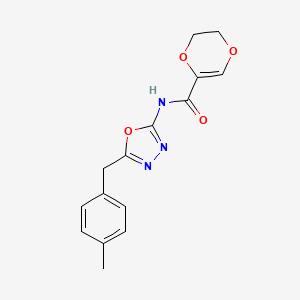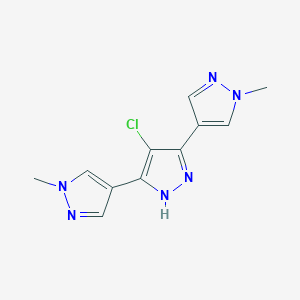
4'-chloro-1,1''-dimethyl-1H,1'H,1''H-4,3':5',4''-terpyrazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4'-chloro-1,1''-dimethyl-1H,1'H,1''H-4,3':5',4''-terpyrazole (CDMT) is a heterocyclic organic compound that has gained significant attention in scientific research due to its unique chemical structure and potential applications. This compound belongs to the class of terpyrazoles, which are known for their diverse biological activities and pharmacological properties.
Mécanisme D'action
The mechanism of action of 4'-chloro-1,1''-dimethyl-1H,1'H,1''H-4,3':5',4''-terpyrazole is not fully understood, but it is believed to involve the inhibition of various enzymes and cellular processes. In cancer cells, this compound has been shown to induce apoptosis (programmed cell death) by inhibiting the activity of topoisomerase II, an enzyme that is involved in DNA replication and repair. In microbial cells, this compound has been shown to disrupt the cell membrane and inhibit the synthesis of essential proteins.
Biochemical and Physiological Effects
This compound has been shown to have a range of biochemical and physiological effects, depending on the target organism or cell type. In cancer cells, this compound has been shown to induce apoptosis and inhibit cell proliferation. In microbial cells, this compound has been shown to disrupt the cell membrane and inhibit the synthesis of essential proteins. In animal models, this compound has been shown to have anti-inflammatory and analgesic effects.
Avantages Et Limitations Des Expériences En Laboratoire
4'-chloro-1,1''-dimethyl-1H,1'H,1''H-4,3':5',4''-terpyrazole has several advantages for use in laboratory experiments, including its high purity, stability, and availability. However, this compound also has some limitations, including its relatively low solubility in water and its potential toxicity to cells and organisms at high concentrations.
Orientations Futures
There are several potential future directions for research on 4'-chloro-1,1''-dimethyl-1H,1'H,1''H-4,3':5',4''-terpyrazole, including:
1. Development of novel derivatives with improved biological activities and pharmacological properties.
2. Investigation of the mechanism of action of this compound in different cell types and organisms.
3. Synthesis of this compound-based materials with potential applications in drug delivery, catalysis, and gas storage.
4. Evaluation of the toxicity and safety of this compound in vivo and in vitro.
Conclusion
In conclusion, this compound is a promising compound with potential applications in various fields of science, including medicinal chemistry, materials science, and analytical chemistry. Its unique chemical structure and diverse biological activities make it a valuable tool for scientific research. Further investigation of its mechanism of action and potential applications is warranted.
Méthodes De Synthèse
The synthesis of 4'-chloro-1,1''-dimethyl-1H,1'H,1''H-4,3':5',4''-terpyrazole involves the reaction of 4-chloro-3-nitropyrazole with dimethyl acetylenedicarboxylate in the presence of a palladium catalyst. The resulting intermediate is then reduced with sodium borohydride to yield this compound in high yield and purity. This synthesis method is relatively simple and efficient, making this compound a readily available compound for scientific research.
Applications De Recherche Scientifique
4'-chloro-1,1''-dimethyl-1H,1'H,1''H-4,3':5',4''-terpyrazole has been extensively studied for its potential applications in various fields of science, including medicinal chemistry, materials science, and analytical chemistry. In medicinal chemistry, this compound has been shown to exhibit anticancer, antimicrobial, and antifungal activities. In materials science, this compound has been used as a building block for the synthesis of metal-organic frameworks (MOFs), which have potential applications in gas storage, catalysis, and drug delivery. In analytical chemistry, this compound has been used as a chromophore for the detection of metal ions in aqueous solutions.
Propriétés
IUPAC Name |
4-chloro-3,5-bis(1-methylpyrazol-4-yl)-1H-pyrazole |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11ClN6/c1-17-5-7(3-13-17)10-9(12)11(16-15-10)8-4-14-18(2)6-8/h3-6H,1-2H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQBCQYAZEFSCBB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)C2=C(C(=NN2)C3=CN(N=C3)C)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11ClN6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


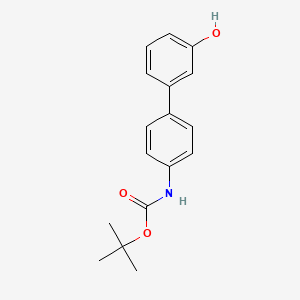
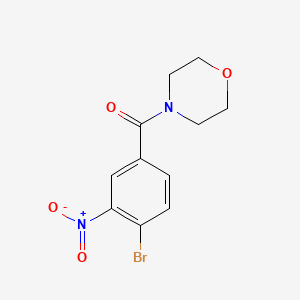

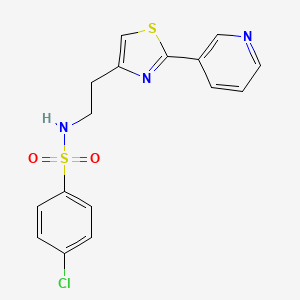
amine hydrochloride](/img/structure/B2475614.png)
![2-(2H-1,3-benzodioxol-5-yl)-N-[(6-cyclopropylpyridin-3-yl)methyl]acetamide](/img/structure/B2475615.png)


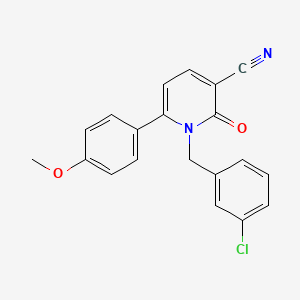
![6-[(5-Chloro-1,3-thiazol-2-yl)methyl]-5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-2-amine](/img/structure/B2475622.png)
